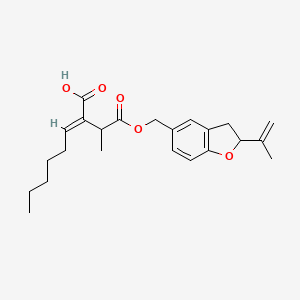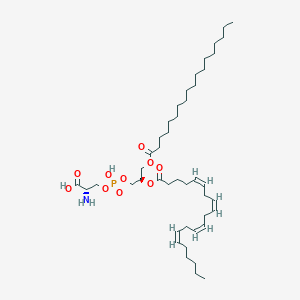
1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoserine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoserine is a 3-sn-phosphatidyl-L-serine in which the acyl substituents at positions 1 and 2 are specified as stearoyl and arachidonoyl respectively. It derives from an arachidonic acid and an octadecanoic acid. It is a conjugate acid of a 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoserine(1-).
Aplicaciones Científicas De Investigación
Signaling Lipid Production
1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoserine plays a crucial role in the production of signaling lipids. It's a significant component in the generation of 2-O-arachidonoylglycerol (2-AG), an endogenous cannabinoid receptor-signaling molecule. The importance of this lipid lies in its role as a biosynthetic intermediate in the creation of crucial signaling molecules. The extraction and purification process of this lipid have been demonstrated, offering a pathway to study its signaling properties in further detail (Duclos et al., 2009).
Structural and Physicochemical Studies
Significant research has been conducted to understand the physical properties and structure of 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoserine. Studies on its polymorphic behavior, phase transitions, and molecular packing offer insights into how this lipid behaves under different conditions, providing a foundation for understanding its function in biological systems. These studies highlight the complex nature of lipid molecules and their potential implications in cellular signaling and structure (Hindenes et al., 2000).
Lipid Oxidation and Bioactivity
The oxidation of 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoserine leads to the formation of bioactive lipid molecules. These oxidized lipids have been shown to induce specific cellular responses, such as monocyte binding and the expression of cell adhesion molecules, which are crucial in inflammatory processes. Understanding the determinants of bioactivity in these oxidized lipids can provide insights into their roles in disease processes, particularly in cardiovascular diseases (Subbanagounder et al., 2000).
Lipid Metabolism and Enzymatic Activity
Research has also focused on the role of 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoserine in lipid metabolism and the activities of specific enzymes. For example, the molecule is involved in the activities of diacylglycerol lipase and cytosolic phospholipase A2, enzymes critical in lipid signaling and metabolism. These studies are pivotal in understanding the complex pathways of lipid metabolism and their implications in health and disease (Johnston et al., 2012; Schmitt & Lehr, 2004).
Propiedades
Número CAS |
132014-80-3 |
|---|---|
Nombre del producto |
1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoserine |
Fórmula molecular |
C44H78NO10P |
Peso molecular |
812.1 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[hydroxy-[(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-octadecanoyloxypropoxy]phosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C44H78NO10P/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-43(47)55-40(38-53-56(50,51)54-39-41(45)44(48)49)37-52-42(46)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h11,13,17,19,22,24,28,30,40-41H,3-10,12,14-16,18,20-21,23,25-27,29,31-39,45H2,1-2H3,(H,48,49)(H,50,51)/b13-11-,19-17-,24-22-,30-28-/t40-,41+/m1/s1 |
Clave InChI |
SVOUGFFDROZBJI-DNALCEECSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-[[(2S)-2-[[(2S,3S,6R,7S)-2,3-diamino-8-[(4R)-2-amino-1-carbamoyl-4,5-dihydroimidazol-4-yl]-6,7-dihydroxyoctanoyl]amino]propanoyl]amino]-3-methylbutanoic acid](/img/structure/B1263027.png)
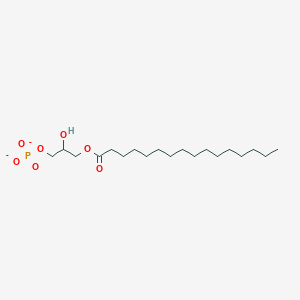
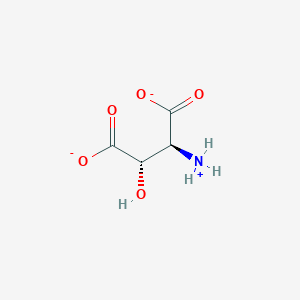
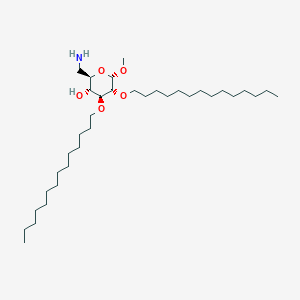
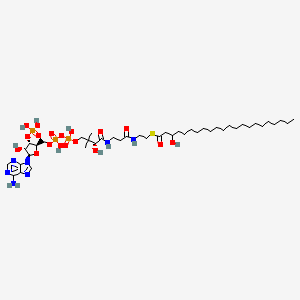
![2-[[4-(5-Chloro-2-propoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1263035.png)
![1-[(3-hydroxy-4-methoxyphenyl)methyl]-2,3,4,7,8,8a-hexahydro-1H-isoquinolin-6-one](/img/structure/B1263036.png)
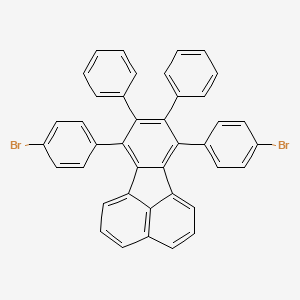
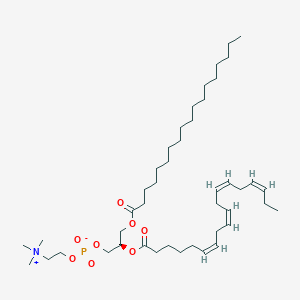
![1-eicosanoyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263042.png)
![[(2R)-2,3-dioctoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1263044.png)
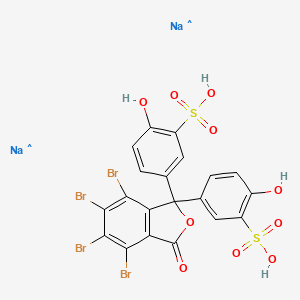
![3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)-1H,2H-pyrido[3,4-b]pyrazin-2-one](/img/structure/B1263049.png)
